5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules, including inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .
Mechanism of Action
Target of Action
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . These interactions can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-indole-3-carboxylic Acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
This compound has shown various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of 1-methylindole. The resulting 5-bromo-1-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-1-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a VEGFR-2 inhibitor, which is significant in cancer research.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-3-carboxylic acid
- 5-Methoxy-1H-indole
- 5-Bromo-3-methyl-1H-indole
Uniqueness
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methyl group at the 1-position and carboxylic acid group at the 3-position make it a versatile intermediate for synthesizing various biologically active molecules .
Properties
IUPAC Name |
5-bromo-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLFFJMRKTCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452689 | |
Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400071-95-6 | |
Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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